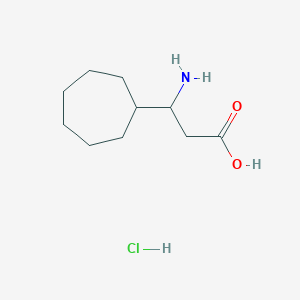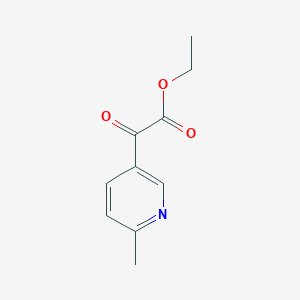
3-Amino-3-cycloheptylpropanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-cycloheptylpropanoic acid hydrochloride is a synthetic organic compound with the molecular formula C10H20N2O2HCl. It is commonly abbreviated as ACC in scientific literature. The compound has a molecular weight of 221.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2.ClH/c11-9(7-10(12)13)8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Industrial Production and Bioplastic Development
3-Amino-3-cycloheptylpropanoic acid hydrochloride can be associated with 3-hydroxypropanoic acid (3-HP), a valuable chemical in the global market. Research shows that 3-HP is a precursor in the industrial production of various chemicals like acrylic acid and its derivatives. It is also significant in bioplastic production. Advances in metabolic engineering and synthetic biology have improved bio-production methods for 3-HP, highlighting its industrial relevance (Jers et al., 2019).
2. Applications in Molecular Machines
The aminolysis of compounds related to this compound is crucial in controlling the release of chemical fuel for molecular machines. This process, involving compounds like 2-cyano-2-phenylpropanoic acid, is essential for maintaining the operation of molecular machines, preventing overfeeding and malfunction (Biagini et al., 2020).
3. Synthesis of β-Hydroxy-α-Amino Acids
Research has explored the synthesis of β-hydroxy-α-amino acids from enantiopure α-hydroxy-β-amino esters. This process is relevant for compounds structurally related to this compound and is important for creating various bioactive molecules (Davies et al., 2013).
4. Antifungal Tripeptide Research
In the field of medicinal chemistry, derivatives of this compound have been studied for their potential in antifungal applications. Computational studies of antifungal tripeptides indicate the importance of understanding the molecular properties and structures of these compounds for drug design (Flores-Holguín et al., 2019).
5. Enantioselective Synthesis for Medical Applications
The enantioselective synthesis of compounds like (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, closely related to this compound, highlights its potential in the development of medical applications. Such syntheses are crucial for producing specific enantiomers for pharmaceutical purposes (Alonso et al., 2005).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-amino-3-cycloheptylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9(7-10(12)13)8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRPGXAIXCDWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)
![(Z)-N-[(2-Chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)
![tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate](/img/structure/B2479124.png)

![4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2479129.png)


